

### **Antitumor agent-115 in vitro anticancer activity**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                     |           |
|----------------------|---------------------|-----------|
| Compound Name:       | Antitumor agent-115 |           |
| Cat. No.:            | B12386587           | Get Quote |

#### Introduction

The designation "**Antitumor agent-115**" has been applied to several distinct investigational compounds in preclinical and clinical development. This guide provides a detailed overview of the in vitro anticancer activities of the most prominently documented of these agents, APG-115 (Alrizomadlin), a novel MDM2 inhibitor. Additionally, this document will summarize the available data for other compounds referred to as "agent-115" to provide a comprehensive landscape for researchers, scientists, and drug development professionals.

## APG-115 (Alrizomadlin): A Potent MDM2-p53 Inhibitor

APG-115, also known as Alrizomadlin, is an orally active, small-molecule inhibitor of the Mouse Double Minute 2 homolog (MDM2)-p53 interaction.[1] By blocking this interaction, APG-115 stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest, apoptosis, and potent antitumor activity in cancer cells with wild-type TP53.[2][3]

### Quantitative In Vitro Activity of APG-115

The in vitro efficacy of APG-115 has been evaluated across a range of cancer cell lines, demonstrating potent antiproliferative and pro-apoptotic effects.

## Table 1: IC50 Values of APG-115 in Various Cancer Cell Lines



| Cell Line | Cancer Type               | TP53 Status | IC50 (nM)      | Reference |
|-----------|---------------------------|-------------|----------------|-----------|
| MOLM-13   | Acute Myeloid<br>Leukemia | Wild-type   | 26.8 (± 4.9)   | [4]       |
| MV-4-11   | Acute Myeloid<br>Leukemia | Wild-type   | 165.9 (± 42.4) | [4]       |
| OCI-AML-3 | Acute Myeloid<br>Leukemia | Wild-type   | 315.6 (± 97)   | [4]       |
| HL-60     | Acute Myeloid<br>Leukemia | Null        | > 10,000       | [4][5]    |
| SKM-1     | Acute Myeloid<br>Leukemia | Mutant      | > 10,000       | [4][5]    |
| AGS       | Gastric<br>Adenocarcinoma | Wild-type   | 18.9 (± 15.6)  | [1]       |
| MKN45     | Gastric<br>Adenocarcinoma | Wild-type   | 103.5 (± 18.3) | [1]       |

## Table 2: Apoptosis Induction by APG-115 in MOLM-13

Cells

| APG-115 Concentration<br>(μM) | Percentage of Apoptotic<br>Cells (%) after 48h | Reference |
|-------------------------------|------------------------------------------------|-----------|
| 0.04                          | ~31                                            | [4]       |
| 0.11                          | 55.1                                           | [4]       |
| 0.33                          | 80.2                                           | [4]       |
| 1                             | 96.8                                           | [4]       |

# Table 3: Cell Cycle Arrest Induced by APG-115 in TP53 Wild-Type AML Cell Lines



| Cell Line                      | Treatment                                          | Effect                                                     | Reference |
|--------------------------------|----------------------------------------------------|------------------------------------------------------------|-----------|
| MOLM-13, MV-4-11,<br>OCI-AML-3 | Increasing<br>concentrations of<br>APG-115 for 48h | G0/G1 phase arrest<br>and reduction of cells<br>in S phase | [4]       |
| TPC-1, KTC-1                   | 0.3 μM, 1 μM, 3 μM,<br>10 μM for 24h               | G2/M phase arrest<br>and decrease in S-<br>phase           | [1]       |
| AGS, MKN45                     | 0.02 μM, 0.2 μM for<br>48h                         | G0/G1 phase arrest                                         | [1]       |

# Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with an anticancer agent using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well in 100 μL of complete medium. The plate is incubated for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
- Compound Treatment: Serial dilutions of the test agent are prepared in complete medium.
   The old medium is removed from the wells and 100 μL of the diluted compound solutions are added. A vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a blank (medium only) are included.
- Incubation: The plate is incubated for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
- MTT Addition: After incubation, MTT solution is added to each well and the plate is incubated for another 2-4 hours.
- Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.



Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a plate reader. The IC50 value is calculated from the dose-response curve.

### **Apoptosis Assay (Flow Cytometry)**

This protocol describes the quantification of apoptotic cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

- Cell Treatment: Cells are treated with the test compound at various concentrations for a specified duration.
- Cell Harvesting: Cells are harvested and washed with cold PBS.
- Staining: Cells are resuspended in Annexin V binding buffer and stained with FITCconjugated Annexin V and PI according to the manufacturer's protocol.
- Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

### **Cell Cycle Analysis (Flow Cytometry)**

This protocol details the analysis of cell cycle distribution using PI staining.

- Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
- Fixation: Cells are fixed in cold 70% ethanol and stored at -20°C.
- Staining: Fixed cells are washed with PBS and then stained with a solution containing PI and RNase A.
- Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

### Signaling Pathways and Experimental Workflow



## APG-115 Mechanism of Action: The p53 Signaling Pathway

APG-115 functions by disrupting the interaction between MDM2 and p53. In unstressed cells, MDM2 targets p53 for proteasomal degradation. By inhibiting MDM2, APG-115 leads to the accumulation and activation of p53, which in turn transcriptionally activates target genes like p21, leading to cell cycle arrest and apoptosis.[2][4]



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-ofcare agents in preclinical acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDM2 inhibitor APG-115 synergizes with ABT-199 to induce cell apoptosis in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDM2 inhibitor APG-115 exerts potent antitumor activity and synergizes with standard-of-care agents in preclinical acute myeloid leukemia models PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Antitumor agent-115 in vitro anticancer activity].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b12386587#antitumor-agent-115-in-vitro-anticancer-activity]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com